1-butyl-N-(3-chlorobenzyl)-1H-tetraazol-5-amine
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Overview
Description
1-butyl-N-(3-chlorobenzyl)-1H-tetraazol-5-amine is a chemical compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a tetraazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The compound also features a butyl group and a chlorobenzyl group attached to the tetraazole ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-N-(3-chlorobenzyl)-1H-tetraazol-5-amine typically involves the following steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be attached through a nucleophilic substitution reaction using 3-chlorobenzyl chloride and the tetraazole intermediate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically employ optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-butyl-N-(3-chlorobenzyl)-1H-tetraazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles (amines, thiols); often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the tetraazole ring.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
1-butyl-N-(3-chlorobenzyl)-1H-tetraazol-5-amine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible pharmacological effects.
Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-butyl-N-(3-chlorobenzyl)-1H-tetraazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-butyl-N-(3-chlorobenzyl)-1H-tetraazol-5-amine can be compared with other similar compounds, such as:
1-butyl-N-(3-methylbenzyl)-1H-tetraazol-5-amine: Similar structure but with a methyl group instead of a chlorine atom.
1-butyl-N-(3-fluorobenzyl)-1H-tetraazol-5-amine: Similar structure but with a fluorine atom instead of a chlorine atom.
1-butyl-N-(3-bromobenzyl)-1H-tetraazol-5-amine: Similar structure but with a bromine atom instead of a chlorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C12H16ClN5 |
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Molecular Weight |
265.74g/mol |
IUPAC Name |
1-butyl-N-[(3-chlorophenyl)methyl]tetrazol-5-amine |
InChI |
InChI=1S/C12H16ClN5/c1-2-3-7-18-12(15-16-17-18)14-9-10-5-4-6-11(13)8-10/h4-6,8H,2-3,7,9H2,1H3,(H,14,15,17) |
InChI Key |
QZGDJXFZMSYADW-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=NN=N1)NCC2=CC(=CC=C2)Cl |
Canonical SMILES |
CCCCN1C(=NN=N1)NCC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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